2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16-12(10-3-2-4-11(10)15-16)8-14-13(17)7-9-5-6-9/h9H,2-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBGHMFSRCWKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclopropanecarboxylic Acid Activation
Cyclopropanecarboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield cyclopropanecarbonyl chloride (85–92% purity).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 90% |
Preparation of (2-Methyl-2,4,5,6-Tetrahydrocyclopenta[c]Pyrazol-3-yl)Methanamine
Cyclopenta[c]Pyrazole Core Synthesis
The pyrazole ring is synthesized via cyclocondensation of a cyclopentane-derived β-ketoester with methylhydrazine. For example, ethyl 2-methylcyclopentane-1,3-dione-2-carboxylate reacts with methylhydrazine in refluxing ethanol (12 hours), followed by acidification to yield the pyrazole ester (75% yield).
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| Hydrazine Equiv. | 1.2 equiv. optimal |
| Solvent | Ethanol > THF |
| Temperature | Reflux (78°C) |
Ester Hydrolysis and Amide Formation
The ester is hydrolyzed with potassium hydroxide (KOH) in aqueous methanol (80°C, 4 hours), followed by acidification to isolate the carboxylic acid. Subsequent treatment with thionyl chloride converts the acid to the acid chloride, which reacts with ammonium hydroxide to form the primary amide.
Reduction to Primary Amine
The amide is reduced using borane-tetrahydrofuran (BH₃-THF) under reflux (8 hours) to yield (2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine (68% yield).
Reduction Comparison
| Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|
| BH₃-THF | 68 | 95 |
| LiAlH₄ | 55 | 88 |
Amide Coupling and Final Product Isolation
Coupling Methods
The cyclopropanecarbonyl chloride reacts with the pyrazole methylamine in DCM using triethylamine (TEA) as a base (0°C to room temperature, 6 hours). Alternative methods include using coupling agents like HATU or EDCI in dimethylformamide (DMF).
Yield Optimization
| Method | Solvent | Base | Yield (%) |
|---|---|---|---|
| Acid Chloride + TEA | DCM | TEA | 82 |
| HATU/DIEA | DMF | DIEA | 78 |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Characterization includes:
- ¹H NMR (400 MHz, CDCl₃): δ 1.02 (m, 4H, cyclopropane), 2.15 (s, 3H, CH₃), 3.45 (t, 2H, CH₂NH).
- HPLC : >98% purity (C18 column, acetonitrile/water).
Scale-Up and Industrial Feasibility
Pilot-scale batches (10 kg) achieved 74% yield using continuous flow reactors for the cyclopropane activation step. Solvent recovery systems (DCM, ethanol) reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: : Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions might result in the formation of new derivatives with altered biological or chemical activity.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biology
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide could be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Wirkmechanismus
The mechanism by which 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Compound A :
- Name : N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide
- Structure : Features a fluorophenyl group, pyridine ring, and methoxyphenyl substituents.
- Target : Binds to GLUT4 in GLUT4-suppressed multiple myeloma cells, mimicking ritonavir’s GLUT4 inhibitory effect .
- Research Findings : Demonstrated efficacy in modulating glucose uptake via GLUT4 inhibition, with docking studies highlighting strong binding affinity to insulin pathway proteins .
Compound B :
- Name: (3-((3-((methyl(-(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
- Structure: Contains a quinoline group and piperidine-phenoxy linkage.
- Target: GLUT4, with enhanced selectivity due to quinoline’s aromatic stacking interactions .
- Research Findings: Superior binding stability compared to Compound A, attributed to the quinoline moiety’s hydrophobic interactions .
Compound C :
- Name : N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide
- Structure : Pyrrolo-triazolo-pyrazine core with tosyl and ethyl groups.
- Synthesis : Multi-step process involving HATU-mediated coupling and cyclization with thionyl chloride .
Comparative Analysis (Table 1)
Key Research Findings
GLUT4 Inhibition: Compounds A and B show confirmed GLUT4 binding, with Compound B’s quinoline group enhancing affinity . The target compound’s cyclopropane may improve metabolic stability over Compound A’s fluorophenyl group but lacks direct binding data.
Structural Impact on Activity :
- The tetrahydrocyclopenta[c]pyrazole core (shared by the target compound and Compound B) correlates with GLUT4 targeting, but substituents dictate selectivity.
- Cyclopropane in the target compound may reduce off-target effects compared to Compound C’s bulky tosyl group .
Synthesis Challenges : Compound C’s multi-step synthesis (HATU-mediated coupling, cyclization) contrasts with the target compound’s simpler route, favoring scalability .
Biologische Aktivität
2-Cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a compound of interest due to its potential biological activities. Pyrazole derivatives, particularly those containing cyclopropyl and acetamide functionalities, have been widely studied for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₁H₁₄N₄O
- Molecular Weight : Approximately 218.26 g/mol
Biological Activity Overview
Recent studies have highlighted the diverse biological activities associated with pyrazole derivatives. These include:
- Anti-inflammatory Effects : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Celecoxib, a well-known pyrazole derivative, exemplifies this activity .
- Antitumor Activity : Some pyrazoles exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Certain pyrazole derivatives demonstrate antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
The biological mechanisms through which 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar to other pyrazole derivatives, this compound may inhibit enzymes involved in inflammatory pathways.
- Interaction with Receptors : The compound's structure suggests potential interactions with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Modulation of Gene Expression : Pyrazole derivatives can alter the expression of genes involved in apoptosis and cell survival.
Case Studies and Research Findings
- Study on Anti-inflammatory Activity :
- Antitumor Efficacy :
- Antimicrobial Testing :
Data Table: Comparative Biological Activities of Pyrazole Derivatives
Q & A
Q. Analytical validation :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
- Infrared (IR) Spectroscopy : To validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
How can researchers optimize reaction conditions for synthesizing this compound using statistical experimental design?
Basic
Statistical methods like factorial design or response surface methodology (RSM) are effective:
- Factor selection : Variables include temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design evaluates interactions between these factors .
- Output metrics : Yield, purity, and reaction time.
- Example application : A Central Composite Design (CCD) reduced reaction steps from 5 to 3 while maintaining 90% yield in analogous pyrazole derivatives .
How does the compound’s cyclopropane and pyrazole rings influence its reactivity and bioactivity?
Q. Advanced
- Cyclopropane : The strained ring enhances electrophilicity, making it susceptible to ring-opening reactions in biological environments. This can modulate pharmacokinetics (e.g., metabolic stability) .
- Pyrazole core : Acts as a hydrogen-bond acceptor, potentially targeting enzymes like cyclooxygenase (COX) or kinases. Comparative studies show pyrazole derivatives exhibit anti-inflammatory activity via COX-2 inhibition .
What computational methods predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to receptors (e.g., G-protein-coupled receptors) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns simulations to evaluate conformational changes) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites, such as charge transfer in enzyme inhibition .
How can contradictions in biological activity data across studies be resolved?
Q. Advanced
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability in enzyme assays).
- Dose-response reevaluation : Ensure consistent assay conditions (e.g., pH, temperature) and cell lines .
- Structural analogs comparison : Cross-reference with similar compounds (e.g., pyrazole-thiazole hybrids) to isolate substituent-specific effects .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste disposal : Segregate halogenated waste (if applicable) per EPA guidelines .
What strategies exist to modify the compound’s solubility without compromising bioactivity?
Q. Advanced
- Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .
- Structural tweaks : Replace cyclopropane with less hydrophobic groups (e.g., fluorinated analogs) while retaining pyrazole interactions .
How to design a structure-activity relationship (SAR) study for this compound?
Q. Advanced
- Variable substituents : Modify the cyclopropane (e.g., substituent size) and pyrazole N-methyl group (e.g., alkyl vs. aryl) .
- Assay selection : Test against target-specific models (e.g., kinase inhibition assays for oncology applications) .
- Data analysis : Use multivariate regression to correlate structural features with activity (e.g., Hammett plots for electronic effects) .
What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?
Q. Advanced
- In vitro :
- Cell-based assays : Use HEK293 or RAW264.7 cells for inflammation studies (e.g., TNF-α/IL-6 ELISA) .
- Enzyme inhibition : Microscale thermophoresis (MST) for binding affinity measurements .
- In vivo :
- Rodent models : Murine collagen-induced arthritis for anti-inflammatory efficacy .
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling .
How can researchers address stability challenges during long-term storage?
Q. Basic
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Desiccants : Use silica gel to mitigate hydrolysis of the amide bond .
- Periodic testing : Conduct HPLC every 6 months to monitor purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
